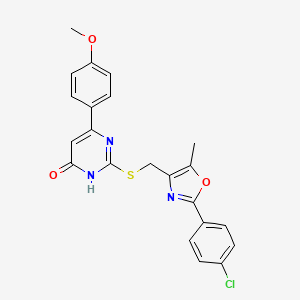
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a useful research compound. Its molecular formula is C22H18ClN3O3S and its molecular weight is 439.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(((2-(4-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-6-(4-methoxyphenyl)pyrimidin-4-ol is a complex organic molecule characterized by a unique combination of functional groups, including oxazole, pyrimidine, and thioether moieties. This structural diversity suggests potential for various biological activities , making it a subject of interest in medicinal chemistry and pharmacology.
The molecular formula of the compound is C19H23ClN2O3S with a molecular weight of approximately 394.92 g/mol . The presence of the chlorophenyl and methoxyphenyl groups contributes to its potential biological efficacy by enhancing lipophilicity and facilitating interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C19H23ClN2O3S |
| Molecular Weight | 394.92 g/mol |
| CAS Number | 1015859-04-7 |
The mechanism of action for this compound likely involves interactions with specific molecular targets, such as enzymes and receptors. Compounds with similar scaffolds have been shown to exhibit inhibitory effects on various enzymes, which can lead to significant biological outcomes including:
- Antimicrobial activity : Inhibition of bacterial growth.
- Antitumor effects : Suppression of cancer cell proliferation.
- Anti-inflammatory properties : Modulation of inflammatory pathways.
Biological Activities
Research has indicated that compounds structurally related to this compound exhibit a range of biological activities:
- Antibacterial Activity : Preliminary studies suggest that the compound may inhibit the growth of various bacterial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways.
- Antitumor Activity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, possibly by activating pro-apoptotic pathways or inhibiting anti-apoptotic factors.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes.
Case Studies
Several studies have evaluated the biological activity of compounds similar to this compound:
- Antimicrobial Efficacy : A study reported that derivatives containing thioether linkages exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes .
- Cytotoxicity Against Cancer Cells : Research indicated that certain pyrimidine derivatives showed potent cytotoxic effects on human cancer cell lines, leading to reduced cell viability and increased apoptosis rates .
- Enzyme Inhibition Studies : A recent investigation into enzyme inhibition highlighted that compounds with similar structures effectively inhibited AChE, suggesting potential therapeutic applications in neurodegenerative diseases .
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-19(24-21(29-13)15-3-7-16(23)8-4-15)12-30-22-25-18(11-20(27)26-22)14-5-9-17(28-2)10-6-14/h3-11H,12H2,1-2H3,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONKGSFJZPVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














